3-chloro-N'-cyclohexylidenebenzohydrazide
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Overview
Description
3-chloro-N’-cyclohexylidenebenzohydrazide is an organic compound with the molecular formula C13H15ClN2O It is a derivative of benzohydrazide, where the hydrazide group is modified with a cyclohexylidene moiety and a chlorine atom at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-cyclohexylidenebenzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and cyclohexanone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzohydrazide+cyclohexanone→3-chloro-N’-cyclohexylidenebenzohydrazide+water
Industrial Production Methods
Industrial production of 3-chloro-N’-cyclohexylidenebenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-cyclohexylidenebenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Oxidized derivatives of the benzohydrazide.
Reduction: Reduced forms such as amines.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
3-chloro-N’-cyclohexylidenebenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N’-cyclohexylidenebenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-cyclohexylidenebenzohydrazide
- 3-chloro-N’-phenylbenzohydrazide
- 4-chloro-N’-phenylbenzohydrazide
Uniqueness
3-chloro-N’-cyclohexylidenebenzohydrazide is unique due to the presence of the cyclohexylidene moiety, which can impart specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-(cyclohexylideneamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOGQXVUPHISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Cl)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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